molecular formula C11H11ClN4O B1416490 2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide CAS No. 1146290-14-3

2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide

Cat. No. B1416490
M. Wt: 250.68 g/mol
InChI Key: AXSMAFVSTGUURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide” is a compound used for proteomics research . It has a molecular formula of C11H11ClN4O and a molecular weight of 250.68 .

Scientific Research Applications

    Pharmacological Potentials

    • Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
    • They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
    • The synthesis and pharmacological activities recorded in the current literature for triazole derivatives were analyzed .

    Antifungal Activities

    • Triazole derivatives derived from naphthols were efficiently prepared via the click chemistry approach .
    • These synthesized triazole derivatives were evaluated for their antifungal activities .
    • The molecular docking study was carried out against the active site of cytochrome P450 lanosterol 14α-demethylase of C. albicans to understand the binding affinity and binding interactions of the enzyme and synthesized derivatives .

    Antitubercular Activities

    • The synthesized triazole derivatives were also evaluated for their antitubercular activities .
    • The results of the in vitro and In Silico study suggest that the 1,2,3-triazole derivatives may possess the ideal structural requirements for the further development of novel therapeutic agents .

    Cytotoxic Activity

    • One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with IC 50 values in the nanomolar range .

    Antiviral Agents

    • Triazole derivatives have been studied for their potential as antiviral agents .
    • The effectiveness of pharmaceutical treatment of this antiviral is limited by problems of bioavailability, toxicity, side effects, and virus genotypes .

    Antimicrobial Activities

    • A series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized .
    • This synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
    • In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted .
    • Moderate to excellent activity was observed from the majority of the compounds against the tested strains .

    Organic Synthesis and Polymer Chemistry

    • Triazoles have found broad applications in organic synthesis and polymer chemistry .
    • They are used in the synthesis of a wide range of organic compounds due to their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

    Supramolecular Chemistry and Bioconjugation

    • Triazoles are used in supramolecular chemistry and bioconjugation .
    • They are used in the design and synthesis of complex molecular architectures due to their ability to form stable covalent bonds .

    Fluorescent Imaging and Materials Science

    • Triazoles are used in fluorescent imaging and materials science .
    • They are used in the design and synthesis of fluorescent probes and materials due to their photostability and tunable fluorescence properties .

    Antioxidant Activities

    • Triazole derivatives have been studied for their potential as antioxidant agents .
    • They are used in the design and synthesis of antioxidant drugs due to their ability to reduce or eliminate free radicals .

    Antimicrobial Activities

    • A series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized .
    • This synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
    • In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted .
    • Moderate to excellent activity was observed from the majority of the compounds against the tested strains .

    Chemical Biology

    • Triazoles have found broad applications in chemical biology .
    • They are used in the design and synthesis of complex molecular architectures due to their ability to form stable covalent bonds .

    Fluorescent Imaging

    • Triazoles are used in fluorescent imaging .
    • They are used in the design and synthesis of fluorescent probes due to their photostability and tunable fluorescence properties .

    Materials Science

    • Triazoles are used in materials science .
    • They are used in the design and synthesis of materials due to their stability and versatility .

    Antioxidant Activities

    • Triazole derivatives have been studied for their potential as antioxidant agents .
    • They are used in the design and synthesis of antioxidant drugs due to their ability to reduce or eliminate free radicals .

properties

IUPAC Name

2-chloro-N-[(2-phenyltriazol-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c12-6-11(17)13-7-9-8-14-16(15-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSMAFVSTGUURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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